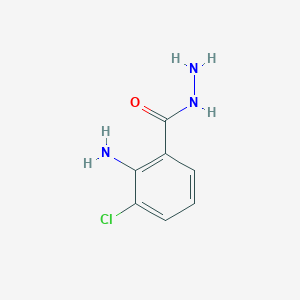
lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate (LiCPS) is an important inorganic salt used in a variety of research and industrial applications. It is a highly water-soluble salt with a low melting point and high boiling point. LiCPS has a wide range of uses in the chemical, pharmaceutical, and biotechnological industries due to its unique properties.
Scientific Research Applications
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reagent in electrochemical studies, and as a catalyst in polymerization reactions. lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has been used in the development of biosensors, fuel cells, and other electrochemical devices.
Mechanism of Action
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is a lithium salt that acts as an electrolyte in electrochemical processes. The lithium ion in lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is capable of transferring electrons, and it is also able to reduce and oxidize other molecules, making it an important component in many electrochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate are not well-known. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases and kinases. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has been shown to have an effect on the activity of certain hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
The main advantage of using lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate in laboratory experiments is its high solubility in water. This makes it a useful reagent for a wide range of applications. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is relatively stable and has a low melting point, making it easy to handle. However, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate can be toxic if ingested, and it can also be corrosive if handled improperly.
Future Directions
There are a number of potential future directions for lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate research. One potential area of research is the development of new electrochemical devices, such as fuel cells and biosensors, that utilize lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate could be used to develop new pharmaceuticals and agrochemicals. Finally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate could be used to study the effects of lithium on biochemical and physiological processes.
Synthesis Methods
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate can be synthesized from lithium chloride and 5-cyclopropylpyridine-2-sulfinate. The reaction is carried out in an aqueous solution at a temperature of 25-30°C. The reaction mixture is stirred for 1-2 hours before the solution is filtered and the solid is washed with water. The solid is then dried and collected.
properties
IUPAC Name |
lithium;5-cyclopropylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.Li/c10-12(11)8-4-3-7(5-9-8)6-1-2-6;/h3-6H,1-2H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNVXOEDQJIKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CN=C(C=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium5-cyclopropylpyridine-2-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)







![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)